molecular formula C7H6BNO2S B15297776 Benzo[d]thiazol-4-ylboronic acid

Benzo[d]thiazol-4-ylboronic acid

Cat. No.: B15297776
M. Wt: 179.01 g/mol
InChI Key: SHSQZIGLISBBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-4-ylboronic acid is a heterocyclic compound that contains both a benzothiazole ring and a boronic acid functional group The benzothiazole ring is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contains both sulfur and nitrogen atoms The boronic acid group is characterized by the presence of a boron atom bonded to two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-4-ylboronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate can then be subjected to borylation reactions to introduce the boronic acid group. The reaction conditions often involve the use of palladium catalysts and boron reagents such as bis(pinacolato)diboron under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-4-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzo[d]thiazol-4-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-4-ylboronic acid depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects. The benzothiazole ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzo[d]thiazol-4-ylboronic acid can be compared with other boronic acid-containing compounds and benzothiazole derivatives:

    Similar Compounds: Benzothiazole, phenylboronic acid, and benzothiazol-2-ylboronic acid.

    Uniqueness: The combination of the benzothiazole ring and boronic acid group in this compound provides unique chemical properties, such as the ability to participate in both aromatic and boron-based reactions. This makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,3-benzothiazol-4-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H

InChI Key

SHSQZIGLISBBRG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)SC=N2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.